molecular formula C15H19ClN6O4 B15287598 2-Chloro-2',3'-O-isopropylideneadenosine-5'-N-ethylcarboxamide

2-Chloro-2',3'-O-isopropylideneadenosine-5'-N-ethylcarboxamide

Cat. No.: B15287598
M. Wt: 382.80 g/mol
InChI Key: CHPHKXXDQSHQKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-2’,3’-O-isopropylideneadenosine-5’-N-ethylcarboxamide is a potent and selective adenosine receptor agonist. It is a derivative of adenosine, a nucleoside that plays a crucial role in biochemical processes such as energy transfer and signal transduction .

Preparation Methods

The synthesis of 2-Chloro-2’,3’-O-isopropylideneadenosine-5’-N-ethylcarboxamide involves multiple steps. The starting material, adenosine, undergoes protection of the hydroxyl groups at the 2’ and 3’ positions with isopropylidene. This is followed by chlorination at the 2 position and subsequent introduction of the N-ethylcarboxamide group at the 5’ position . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-Chloro-2’,3’-O-isopropylideneadenosine-5’-N-ethylcarboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles for substitution, oxidizing and reducing agents for redox reactions, and acids for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-2’,3’-O-isopropylideneadenosine-5’-N-ethylcarboxamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is used to study adenosine receptor function and signaling pathways.

    Medicine: It has potential therapeutic applications due to its ability to modulate adenosine receptors, which are involved in various physiological processes such as cardiovascular function, immune response, and neural activity.

    Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

As an adenosine receptor agonist, 2-Chloro-2’,3’-O-isopropylideneadenosine-5’-N-ethylcarboxamide binds to adenosine receptors, mimicking the action of endogenous adenosine. This binding activates the receptors, leading to various downstream effects depending on the receptor subtype and tissue context. The molecular targets include A1, A2A, A2B, and A3 adenosine receptors, which are involved in regulating processes such as neurotransmission, vasodilation, and immune modulation .

Properties

Molecular Formula

C15H19ClN6O4

Molecular Weight

382.80 g/mol

IUPAC Name

4-(6-amino-2-chloropurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide

InChI

InChI=1S/C15H19ClN6O4/c1-4-18-12(23)8-7-9(26-15(2,3)25-7)13(24-8)22-5-19-6-10(17)20-14(16)21-11(6)22/h5,7-9,13H,4H2,1-3H3,(H,18,23)(H2,17,20,21)

InChI Key

CHPHKXXDQSHQKC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1C2C(C(O1)N3C=NC4=C(N=C(N=C43)Cl)N)OC(O2)(C)C

Origin of Product

United States

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